3-allyl-2-[(2-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
3-allyl-2-[(2-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with the molecular formula C20H19FN2OS2 and a molecular weight of 386.514 g/mol . This compound is part of a collection of rare and unique chemicals used in early discovery research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-allyl-2-[(2-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves multiple steps, including the formation of the benzothieno[2,3-d]pyrimidin-4(3H)-one core and subsequent functionalization with allyl and 2-fluorobenzyl groups. Specific reaction conditions and reagents are typically proprietary and may vary depending on the desired yield and purity .
Industrial Production Methods
standard organic synthesis techniques, including the use of high-purity reagents and controlled reaction environments, are essential for producing this compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions
3-allyl-2-[(2-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines .
Scientific Research Applications
3-allyl-2-[(2-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is primarily used in early discovery research. Its applications span various fields, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for 3-allyl-2-[(2-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 3-allyl-2-[(2,6-difluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 3-allyl-2-[(2-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 3-allyl-2-[(3-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
The uniqueness of 3-allyl-2-[(2-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one lies in its specific functional groups and structural configuration, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C20H19FN2OS2 |
---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H19FN2OS2/c1-2-11-23-19(24)17-14-8-4-6-10-16(14)26-18(17)22-20(23)25-12-13-7-3-5-9-15(13)21/h2-3,5,7,9H,1,4,6,8,10-12H2 |
InChI Key |
JZBHCVXVKITFSC-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C1SCC3=CC=CC=C3F)SC4=C2CCCC4 |
Origin of Product |
United States |
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